molecular formula C24H24ClN3O2S B2355714 1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-39-9

1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine

Cat. No.: B2355714
CAS No.: 477869-39-9
M. Wt: 453.99
InChI Key: IBBGVXLQHMZJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is a complex organic compound characterized by its unique structural features It contains a piperazine ring substituted with a benzyl group and a nitrobenzyl group, which is further substituted with a chlorophenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a benzyl halide in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol, and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as lithium aluminum hydride.

    Substitution: The benzyl and chlorophenylsulfanyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various derivatives depending on the nucleophile involved.

Scientific Research Applications

1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenylsulfanyl group may also contribute to its activity by interacting with cellular proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-[(4-chlorophenyl)sulfonyl]piperazine
  • 1-Benzyl-3-chloro-4-[(4-chlorophenyl)sulfanyl]-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro group and the chlorophenylsulfanyl moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-benzyl-4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c25-21-7-9-22(10-8-21)31-24-11-6-20(16-23(24)28(29)30)18-27-14-12-26(13-15-27)17-19-4-2-1-3-5-19/h1-11,16H,12-15,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBGVXLQHMZJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.